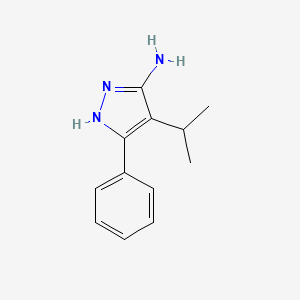
4-Isopropyl-3-phenyl-1H-pyrazol-5-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Isopropyl-3-phényl-1H-pyrazol-5-amine est un composé appartenant à la famille des pyrazoles, connue pour ses applications polyvalentes en synthèse organique et en chimie médicinale. Les pyrazoles sont des composés hétérocycliques contenant un cycle à cinq chaînons avec deux atomes d'azote adjacents. La présence d'un groupe amino en position 5 et d'un groupe isopropyle en position 4 rend ce composé particulièrement intéressant pour diverses applications chimiques et biologiques .
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de 4-Isopropyl-3-phényl-1H-pyrazol-5-amine implique généralement la réaction de précurseurs appropriés dans des conditions contrôlées. Une méthode courante implique la réaction du p-isopropylbenzoylacétonitrile avec la phénylhydrazine dans l'éthanol sous reflux . Cette réaction conduit à la formation du dérivé pyrazole souhaité par cyclisation et amination ultérieure.
Méthodes de production industrielle
Dans les milieux industriels, la production de 4-Isopropyl-3-phényl-1H-pyrazol-5-amine peut impliquer des voies de synthèse similaires, mais à plus grande échelle. L'utilisation de réacteurs à écoulement continu et de conditions de réaction optimisées peut améliorer le rendement et la pureté du composé. De plus, la mise en œuvre de principes de chimie verte, tels que le recyclage des solvants et la minimisation des déchets, peut rendre le processus plus durable .
Analyse Des Réactions Chimiques
Types de réactions
4-Isopropyl-3-phényl-1H-pyrazol-5-amine subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former les oxydes de pyrazole correspondants.
Réduction : Les réactions de réduction peuvent conduire à la formation de dérivés d'hydrazine.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.
Réduction : Des agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont couramment utilisés.
Substitution : Les réactions de substitution nucléophile impliquent souvent des réactifs tels que les halogénures d'alkyle et les chlorures d'acyle.
Principaux produits formés
Les principaux produits formés à partir de ces réactions comprennent les oxydes de pyrazole, les dérivés d'hydrazine et divers pyrazoles substitués, en fonction des conditions de réaction et des réactifs spécifiques utilisés .
Applications de la recherche scientifique
4-Isopropyl-3-phényl-1H-pyrazol-5-amine a un large éventail d'applications de recherche scientifique, notamment :
Chimie : Il sert de brique élémentaire pour la synthèse de composés hétérocycliques plus complexes.
Biologie : Le composé est utilisé dans l'étude des inhibiteurs d'enzymes et des ligands de récepteurs.
Industrie : Le composé est utilisé dans la production d'agrochimiques et de colorants
Mécanisme d'action
Le mécanisme d'action de 4-Isopropyl-3-phényl-1H-pyrazol-5-amine implique son interaction avec des cibles moléculaires spécifiques, telles que les enzymes et les récepteurs. Le composé peut agir comme un inhibiteur ou un activateur, en fonction de la cible et de la voie biologique spécifique impliquée. Par exemple, il peut inhiber l'activité de certaines kinases, conduisant à des effets en aval sur la signalisation cellulaire et la prolifération .
Applications De Recherche Scientifique
4-Isopropyl-3-phenyl-1H-pyrazol-5-amine has a wide range of scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Industry: The compound is used in the production of agrochemicals and dyes
Mécanisme D'action
The mechanism of action of 4-Isopropyl-3-phenyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator, depending on the target and the specific biological pathway involved. For example, it may inhibit the activity of certain kinases, leading to downstream effects on cell signaling and proliferation .
Comparaison Avec Des Composés Similaires
Composés similaires
3-Amino-4,5-dihydro-1-phénylpyrazole : Structure similaire mais sans le groupe isopropyle.
5-Amino-3-(4-méthylphényl)-1-phénylpyrazole : Contient un groupe méthyle au lieu d'un groupe isopropyle
Unicité
4-Isopropyl-3-phényl-1H-pyrazol-5-amine est unique en raison de la présence du groupe isopropyle en position 4, qui peut influencer sa réactivité chimique et son activité biologique. Cette caractéristique structurale peut améliorer son affinité de liaison à certaines cibles moléculaires et améliorer ses propriétés pharmacocinétiques .
Propriétés
Formule moléculaire |
C12H15N3 |
|---|---|
Poids moléculaire |
201.27 g/mol |
Nom IUPAC |
5-phenyl-4-propan-2-yl-1H-pyrazol-3-amine |
InChI |
InChI=1S/C12H15N3/c1-8(2)10-11(14-15-12(10)13)9-6-4-3-5-7-9/h3-8H,1-2H3,(H3,13,14,15) |
Clé InChI |
SEKWAKRNTBHSDP-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=C(NN=C1N)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



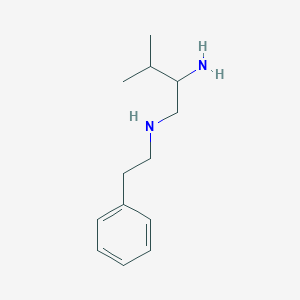
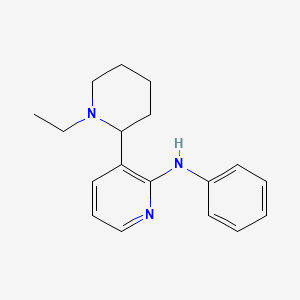
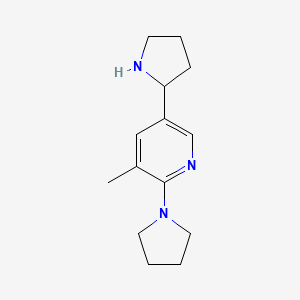
![(4R,5S)-tert-butyl 4-amino-1-oxa-7-azaspiro[4.4]nonane-7-carboxylate](/img/structure/B11821239.png)

![6,7-Dihydro-5H-cyclopenta[b]pyridin-5-amine hydrochloride](/img/structure/B11821251.png)

![Tert-butyl N-[2-amino-1-(pyridin-2-YL)ethyl]carbamate](/img/structure/B11821263.png)
![N-[1-(3,5-dimethylpyrazol-1-yl)propan-2-ylidene]hydroxylamine](/img/structure/B11821267.png)
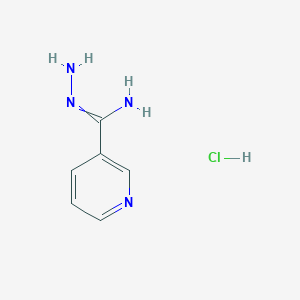

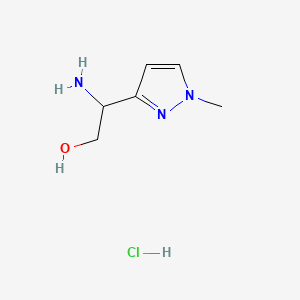
![N-[(3,4-dimethoxythiophen-2-yl)methylidene]hydroxylamine](/img/structure/B11821284.png)
